Sardomozide vs. First-Generation SAMDC Inhibitor MGBG: >100-Fold Improvement in Target Enzyme Potency
Sardomozide demonstrates a >100-fold improvement in potency against its primary target, S-adenosylmethionine decarboxylase (SAMDC), compared to the first-generation inhibitor methylglyoxal bis(guanylhydrazone) (MGBG). Sardomozide inhibits SAMDC with an IC50 of 5 nM, whereas MGBG inhibits SAMDC with a significantly higher IC50, ranging from 0.5-1.4 µM (i.e., 500-1400 nM), as reported across multiple studies [1][2]. A direct head-to-head study confirmed this differential, reporting Sardomozide (Compound 17) to be 140-fold more potent than MGBG in the same assay system [3]. This potency advantage is a direct result of rational drug design efforts aimed at improving upon the MGBG scaffold [4].
| Evidence Dimension | Inhibition of S-adenosylmethionine decarboxylase (SAMDC) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | MGBG: IC50 = 0.5-1.4 µM (500-1400 nM) |
| Quantified Difference | Sardomozide is 100-fold to 280-fold more potent than MGBG, depending on the specific MGBG IC50 value used for comparison (5 nM vs. 500 nM or 1400 nM). A head-to-head study reported a 140-fold difference [3]. |
| Conditions | In vitro enzyme inhibition assay using purified or partially purified SAMDC. |
Why This Matters
This potency differential means that Sardomozide achieves complete target engagement at nanomolar concentrations that are >100-fold lower than those required for MGBG, which directly translates to reduced off-target effects and a wider therapeutic index.
- [1] Regenass U, Mett H, Stanek J, et al. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity. Cancer Res. 1994;54(12):3210-3217. View Source
- [2] Svensson F, Mett H, Persson L. CGP 48664, a potent and specific S-adenosylmethionine decarboxylase inhibitor: effects on regulation and stability of the enzyme. Biochem J. 1997;322(Pt 1):297-302. View Source
- [3] Stanek J, Caravatti G, Capraro HG, et al. 4-Amidinoindan-1-one 2'-amidinohydrazone: a new potent and selective inhibitor of S-adenosylmethionine decarboxylase. J Med Chem. 1993;36(15):2168-2171. View Source
- [4] Seiler N. Thirty years of polyamine-related approaches to cancer therapy. Retrospect and prospect. Part 1. Selective enzyme inhibitors. Curr Drug Targets. 2003;4(7):537-564. View Source
